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  • Product: 4-[(Dimethylamino)methyl]benzohydrazide
  • CAS: 863646-40-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 4-[(Dimethylamino)methyl]benzohydrazide Compounds: A Technical Whitepaper

Executive Summary The 4-[(dimethylamino)methyl]benzohydrazide scaffold is a highly versatile pharmacophore utilized in the design of novel therapeutics, ranging from antimicrobial agents to selective enzyme inhibitors (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-[(dimethylamino)methyl]benzohydrazide scaffold is a highly versatile pharmacophore utilized in the design of novel therapeutics, ranging from antimicrobial agents to selective enzyme inhibitors (e.g., HDAC inhibitors) [1]. The structural architecture combines a benzohydrazide core—an excellent bioisostere for amides capable of forming multiple hydrogen bonds—with a basic dimethylaminomethyl moiety that enhances aqueous solubility and target-site ionic interactions [2].

However, the integration of these two functional groups introduces complex pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities. The basic tertiary amine is susceptible to extensive hepatic first-pass metabolism, while the hydrazide linkage presents a risk of enzymatic hydrolysis. This whitepaper provides an authoritative, in-depth guide to the PK profiling of 4-[(dimethylamino)methyl]benzohydrazide derivatives, detailing the mechanistic causality of their metabolism, step-by-step experimental validation protocols, and frameworks for in vitro to in vivo extrapolation (IVIVE).

Physicochemical Properties & ADME Implications

The pharmacokinetic behavior of this scaffold is fundamentally driven by its physicochemical properties:

  • The Dimethylaminomethyl Group (Tertiary Amine): With a typical pKa​ ranging between 8.5 and 9.5, this moiety is predominantly protonated at physiological pH (7.4). While this protonation significantly improves thermodynamic aqueous solubility, it restricts passive transcellular permeability across lipophilic membranes (e.g., the blood-brain barrier or intestinal epithelium). Furthermore, basic lipophilic amines are classic substrates for lysosomal trapping (lysosomotropism) and efflux transporters like P-glycoprotein (P-gp).

  • The Benzohydrazide Core: The −CO−NH−NH2​ (or substituted −CO−NH−NH−R ) group acts as both a hydrogen bond donor and acceptor. While beneficial for target affinity, excessive hydrogen bonding capacity increases the polar surface area (PSA), further challenging oral bioavailability.

PKWorkflow PhysChem Physicochemical Profiling (pKa, LogD, Sol) InVitro In Vitro ADME (HLM, Caco-2, PPB) PhysChem->InVitro Guides assay conditions InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Prioritizes leads IVIVE IVIVE & Allometric Scaling InVivo->IVIVE Human PK prediction

Sequential pharmacokinetic profiling and IVIVE workflow for benzohydrazide leads.

Metabolic Profiling: Mechanistic Pathways

The metabolic stability of 4-[(dimethylamino)methyl]benzohydrazide compounds dictates their systemic clearance and half-life. The biotransformation of this scaffold is primarily hepatic, governed by three distinct pathways [1, 3]:

  • CYP450-Mediated N-Demethylation: The dimethylamino group undergoes oxidative N-dealkylation catalyzed primarily by CYP3A4 and CYP2D6. The α -carbon is hydroxylated to form an unstable carbinolamine intermediate, which spontaneously collapses to release formaldehyde and a secondary amine (N-desmethyl metabolite). Subsequent demethylation to a primary amine can also occur.

  • FMO-Mediated N-Oxidation: Flavin-containing monooxygenases (FMOs) can directly oxygenate the tertiary nitrogen, forming a highly polar N-oxide metabolite. This significantly increases renal clearance.

  • Hydrazide Hydrolysis: Hepatic amidases and hydrolases can cleave the benzohydrazide bond, yielding 4-[(dimethylamino)methyl]benzoic acid and a hydrazine derivative. This is a critical liability, as free hydrazines can be hepatotoxic or act as mechanism-based inhibitors of CYPs [3].

Metabolism Parent 4-[(Dimethylamino)methyl] benzohydrazide (Parent) CYP CYP450 (e.g., CYP3A4/2D6) Oxidation Parent->CYP N-demethylation FMO Flavin Monooxygenase (FMO) Parent->FMO N-oxidation Hydrolase Hepatic Amidases / Hydrolases Parent->Hydrolase Hydrazide bond cleavage NDesmethyl N-Desmethyl Metabolite (Secondary Amine) CYP->NDesmethyl NOxide N-Oxide Metabolite FMO->NOxide Cleavage 4-[(Dimethylamino)methyl] benzoic acid + Hydrazine Hydrolase->Cleavage

Hepatic metabolic pathways of 4-[(Dimethylamino)methyl]benzohydrazide derivatives.

Experimental Protocols for PK Validation

To ensure empirical trustworthiness and reproducibility, the following self-validating protocols must be employed. Each protocol is designed with internal controls to confirm system suitability.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Causality & Rationale: Microsomes contain CYPs and FMOs but lack cytosolic enzymes. The addition of an NADPH regenerating system is mandatory because CYP450 enzymes require a continuous supply of reducing equivalents to drive the oxidative N-demethylation of the dimethylamino group.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration <0.1% (preventing CYP inhibition).

    • Pre-incubation: Combine the test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Crucial Step: Pre-incubate at 37°C for 5 minutes without NADPH. This establishes thermal equilibrium and verifies that no non-enzymatic degradation is occurring.

    • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

    • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix for clean LC-MS/MS analysis.

    • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

    • Validation: Run Verapamil (high clearance) and Atenolol (low clearance) in parallel as positive and negative controls.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Because the basic dimethylamine moiety is a frequent pharmacophore for P-glycoprotein (P-gp), bidirectional transport must be evaluated to assess oral absorption potential.

  • Causality & Rationale: Measuring both Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) permeability allows for the calculation of the Efflux Ratio (ER). An ER > 2.0 indicates active efflux, which can severely limit oral bioavailability.

  • Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , confirming tight junction integrity.

    • Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical chamber for A-B assessment, or the basolateral chamber for B-A assessment.

    • Incubation: Incubate at 37°C in a 5% CO2​ incubator for 2 hours.

    • Sampling: Collect samples from both the donor and receiver compartments at 120 minutes.

    • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic data for a prototypical 4-[(dimethylamino)methyl]benzohydrazide lead compound, demonstrating the typical profile of this chemical class.

Pharmacokinetic ParameterAssay / SpeciesRepresentative ValueInterpretation / Impact
pKa​ (Basic) In Silico / Titration8.8Highly ionized at intestinal pH; limits passive diffusion.
LogD (pH 7.4) Shake-flask method1.2Moderate lipophilicity; balanced aqueous solubility.
CLint​ (HLM) Human Liver Microsomes45 µL/min/mgModerate to high hepatic clearance driven by N-demethylation.
Papp​ (A-B) Caco-2 Cells 1.5×10−6 cm/sLow/Moderate permeability.
Efflux Ratio (ER) Caco-2 Cells3.2Subject to P-gp efflux; potential for variable oral absorption.
In Vivo Clearance ( CL ) Rat (IV, 2 mg/kg)35 mL/min/kgHigh clearance (approaching hepatic blood flow in rats).
Volume of Distribution ( Vss​ ) Rat (IV, 2 mg/kg)4.5 L/kgExtensive tissue distribution typical of basic lipophilic amines.
Bioavailability ( F% ) Rat (PO, 10 mg/kg)18%Low oral bioavailability due to first-pass metabolism and efflux.

Strategic Outlook and Optimization

To improve the pharmacokinetic profile of 4-[(dimethylamino)methyl]benzohydrazide derivatives, medicinal chemists must address the metabolic soft spots identified in this guide. Strategies include:

  • Steric Hindrance: Introducing steric bulk (e.g., replacing the dimethylamino group with a cyclized pyrrolidine or piperidine ring) can reduce the rate of CYP-mediated N-dealkylation [1].

  • Isosteric Replacement: If hydrazide hydrolysis is the primary clearance mechanism, replacing the benzohydrazide linkage with a more stable bioisostere, such as an oxadiazole ring, can drastically improve metabolic half-life while retaining the required geometry [2].

By rigorously applying the self-validating protocols and mechanistic frameworks outlined above, drug development professionals can effectively navigate the ADME complexities of this potent chemical scaffold.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (MDPI).[Link]

  • Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Turkish Journal of Analytical Chemistry (DergiPark).[Link]

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 4-[(Dimethylamino)methyl]benzohydrazide: A Technical Whitepaper

Executive Summary The compound 4-[(Dimethylamino)methyl]benzohydrazide (CAS No.: 863646-40-6) is a highly versatile building block in pharmaceutical synthesis and coordination chemistry[1]. As a derivative of benzohydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(Dimethylamino)methyl]benzohydrazide (CAS No.: 863646-40-6) is a highly versatile building block in pharmaceutical synthesis and coordination chemistry[1]. As a derivative of benzohydrazide, it features a rigid aromatic core coupled with a flexible, electron-donating (dimethylamino)methyl substituent. Understanding its solid-state conformation through Single-Crystal X-Ray Diffraction (SC-XRD) is critical for rational drug design, as the 3D arrangement dictates its pharmacophore presentation and intermolecular binding affinities. This whitepaper establishes the foundational crystallographic principles, supramolecular logic, and a self-validating experimental protocol for the structural characterization of this compound and its structural analogues.

Pharmacophore Significance and Structural Paradigms

Hydrazides containing the R–C(=O)–NH–NH2​ functional group are well-documented pharmacophores that exhibit broad-spectrum biological activities and act as highly effective ligands in transition metal coordination[2]. The structural integrity of these molecules is heavily reliant on the electron delocalization across the hydrazide linkage.

In typical benzohydrazide derivatives, X-ray diffraction analysis reveals that the non-hydrogen atoms of the core are approximately coplanar, maximizing π -conjugation[2]. However, the terminal nitrogen atom ( N′ or −NH2​ ) frequently deviates from this mean plane. This phenomenon, known as pyramidalization , is indicative of a lack of extended conjugation into the terminal amine, which increases the flexibility of the hydrazide bond[3]. For 4-[(Dimethylamino)methyl]benzohydrazide, the methylene bridge isolates the dimethylamino group's lone pair from the aromatic π -system. Consequently, the primary electronic effect exerted on the benzohydrazide core is inductive, preserving the expected pyramidalization at the terminal hydrazide nitrogen.

Conformational Analysis and Supramolecular Architecture

The causality behind the crystal packing of benzohydrazide derivatives is predominantly driven by robust intermolecular hydrogen bonding[4]. The NH−NH2​ entity is unique because it acts simultaneously as a multiple hydrogen-bond donor and acceptor.

  • Hydrogen Bonding Networks: The crystal lattice is typically stabilized by bifurcated N–H⋅⋅⋅O and N–H⋅⋅⋅N interactions[2][3]. The carbonyl oxygen serves as the primary acceptor, while the hydrazide nitrogens act as donors.

  • Dimensionality of Packing: These interactions reliably form di-periodic (2D) supramolecular sheets or 1D ribbons propagating along specific crystallographic planes (e.g., the ab or (001) plane)[2][4].

  • π−π Stacking: In para-substituted benzohydrazides, the supramolecular architecture is further reinforced by edge-to-face or face-to-face π−π stacking between the aromatic rings, with typical interplanar distances ranging from 3.01 to 3.40 Å[3].

Structural_Logic Core Benzohydrazide Core (Planar Conjugation) HB_O Intermolecular N-H···O Hydrogen Bonds Core->HB_O TermN Terminal Hydrazine (-NH2) (Pyramidalization) TermN->HB_O HB_N Intermolecular N-H···N Hydrogen Bonds TermN->HB_N Subst (Dimethylamino)methyl Group (Conformational Flexibility) Network 2D Supramolecular Sheet Architecture Subst->Network Steric Influence HB_O->Network HB_N->Network

Fig 1. Logical relationship of molecular features driving 2D supramolecular sheet formation.

X-Ray Diffraction (XRD) Experimental Protocol

To ensure a self-validating and reproducible system, the following step-by-step methodology outlines the standard operating procedure for the crystallographic analysis of 4-[(Dimethylamino)methyl]benzohydrazide.

Step 1: Single Crystal Growth
  • Rationale: Slow evaporation of a mixed-solvent system prevents rapid nucleation, avoiding twinned or poorly ordered crystals.

  • Procedure: Dissolve 50 mg of the synthesized compound in 5 mL of absolute ethanol. Slowly layer or diffuse a non-polar anti-solvent (e.g., n-hexane or diethyl ether) into the solution. Cover the vial with perforated Parafilm and leave it undisturbed in a vibration-free environment at 298 K. Colorless, block-like single crystals suitable for XRD will typically harvest within 72 to 120 hours[4].

Step 2: Data Collection
  • Rationale: Collecting data at cryogenic temperatures (100 K) drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing dynamic disorder and yielding sharper diffraction spots for highly accurate bond length determination.

  • Procedure: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm. Mount it on a MiTeGen microloop using perfluoropolyether cryo-oil. Transfer immediately to a diffractometer equipped with a CCD/CMOS detector and a nitrogen cold stream set to 100(2) K. Utilize graphite-monochromated Mo radiation ( λ=0.71073 Å) and collect data via ω and ϕ scans.

Step 3: Data Reduction and Structure Refinement
  • Rationale: Multi-scan absorption correction is mandatory to correct for the varying path lengths of X-rays through the irregularly shaped crystal, ensuring accurate structure factors ( F2 ).

  • Procedure:

    • Integrate the diffraction frames using software such as CrysAlisPro or APEX.

    • Apply empirical absorption corrections.

    • Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Locate all non-hydrogen atoms and refine them with anisotropic displacement parameters. Locate hydrogen atoms in the difference Fourier map and refine them isotropically using a riding model.

XRD_Workflow A Synthesis & Purification of 4-[(Dimethylamino)methyl]benzohydrazide B Single Crystal Growth (Slow Evaporation in EtOH/Hexane) A->B C X-Ray Data Collection (Mo Kα Radiation, 100 K) B->C D Data Reduction & Absorption Correction (Multi-scan Empirical Correction) C->D E Structure Solution (Direct Methods / SHELXT) D->E F Structure Refinement (Least-Squares on F^2 / SHELXL) E->F G Supramolecular Analysis (Hydrogen Bonding & π-π Stacking) F->G

Fig 2. Step-by-step workflow for the X-ray diffraction analysis of benzohydrazide derivatives.

Quantitative Data Presentation

While the specific Crystallographic Information File (CIF) for CAS 863646-40-6 may be restricted to proprietary databases, the structural parameters of para-substituted benzohydrazides are highly conserved. The table below summarizes the representative quantitative data utilized as a benchmarking standard when refining this class of molecules[2][3][4].

Crystallographic ParameterRepresentative Value / DescriptionImpact on Molecular Model
Crystal System Monoclinic / TriclinicDictates the symmetry of the supramolecular network.
Space Group P21​/c , P21​/n , or P1ˉ Common for centrosymmetric organic packing.
Data Collection Temp. 100(2) KReduces thermal ellipsoids for accurate H-atom placement.
Radiation Source Mo ( λ=0.71073 Å)Standard for small-molecule organic crystallography.
N−H⋅⋅⋅O Bond Distance d≈1.86−2.11 ÅPrimary driver of 2D sheet formation[3].
π−π Stacking Distance d≈3.01−3.40 ÅStabilizes columnar packing between adjacent sheets[3].
Terminal N Geometry Sum of angles ≈338∘−345∘ Confirms pyramidalization and lack of extended conjugation.

Conclusion

The crystallographic characterization of 4-[(Dimethylamino)methyl]benzohydrazide provides indispensable insights into its 3D spatial orientation. The interplay between the rigid, conjugated benzohydrazide core and the highly flexible (dimethylamino)methyl substituent dictates its solid-state behavior. By adhering to rigorous low-temperature XRD protocols, researchers can accurately map the robust N−H⋅⋅⋅O and N−H⋅⋅⋅N hydrogen-bonding networks that define its supramolecular architecture, thereby accelerating its application in structure-based drug design and transition metal catalysis.

References

  • National Institutes of Health (PMC) Title: 4-(Allyloxy)benzohydrazide Source: PMC / NIH URL:[Link]

  • International Union of Crystallography (IUCr) Title: Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative Source: IUCr Journals URL:[Link]

  • MDPI Open Access Journals Title: Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 4-[(Dimethylamino)methyl]benzohydrazide Analogs

Introduction & Mechanistic Rationale The 4-[(dimethylamino)methyl]phenyl moiety is a highly privileged pharmacophore in modern medicinal chemistry. The tertiary amine acts as a basic center, significantly enhancing the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-[(dimethylamino)methyl]phenyl moiety is a highly privileged pharmacophore in modern medicinal chemistry. The tertiary amine acts as a basic center, significantly enhancing the aqueous solubility of drug candidates and enabling favorable pharmacokinetic profiles via salt formation (e.g., hydrochlorides). When coupled with a carbohydrazide functional group, the resulting 4-[(dimethylamino)methyl]benzohydrazide serves as a versatile building block for synthesizing acylhydrazones, oxadiazoles, and triazoles 1.

This technical guide details a robust, high-yielding, three-step synthetic pathway for generating 4-[(dimethylamino)methyl]benzohydrazide and its downstream analogs. The protocols emphasize mechanistic causality, self-validation, and scalability for drug discovery libraries.

Retrosynthetic Analysis & Pathway Overview

The synthesis relies on two fundamental organic transformations before diversification:

  • Bimolecular Nucleophilic Substitution (S_N2): The selective N-alkylation of dimethylamine by methyl 4-(bromomethyl)benzoate 2.

  • Nucleophilic Acyl Substitution: The hydrazinolysis of the ester intermediate to form the core benzohydrazide 3.

SynthesisPathway A Methyl 4-(bromomethyl)benzoate C Methyl 4-[(dimethylamino)methyl]benzoate A->C Step 1: N-Alkylation B Dimethylamine (Base) B->C E 4-[(Dimethylamino)methyl]benzohydrazide C->E Step 2: Hydrazinolysis D Hydrazine Monohydrate D->E G Hydrazone Analogs (Target Library) E->G Step 3: Condensation F R-CHO / R-COR' (Acid Catalyst) F->G

Figure 1: Three-step synthetic workflow for 4-[(dimethylamino)methyl]benzohydrazide analogs.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Methyl 4-[(dimethylamino)methyl]benzoate (N-Alkylation)

Objective: To install the solubilizing dimethylamine group while preserving the methyl ester.

Causality: Dimethylamine is a strong nucleophile. Potassium carbonate (K₂CO₃) is employed as a heterogeneous, mild base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of dimethylamine, maintaining its nucleophilic state without causing premature hydrolysis of the ester 2. The reaction is initiated at 0°C to control the exothermic S_N2 process and minimize competing side reactions.

Self-Validating Steps:

  • Charge a flame-dried round-bottom flask with methyl 4-(bromomethyl)benzoate (1.0 eq, 10 mmol) and anhydrous acetonitrile (30 mL).

  • Add finely powdered K₂CO₃ (2.0 eq, 20 mmol). Stir the suspension and cool to 0°C using an ice bath.

  • Add dimethylamine solution (2.0 M in THF, 1.5 eq, 15 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.8) must disappear, replaced by a lower Rf spot (~0.2) that stains positive with Dragendorff’s reagent (indicating the presence of a tertiary amine).

  • Filter the suspension to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate.

Protocol 2: Synthesis of 4-[(Dimethylamino)methyl]benzohydrazide (Hydrazinolysis)

Objective: To convert the methyl ester into a reactive hydrazide.

Causality: Hydrazine monohydrate is a potent alpha-effect nucleophile. An excess (5.0 eq) is strictly required to drive the equilibrium toward the mono-acyl derivative and statistically prevent the newly formed hydrazide from attacking another ester molecule, which would yield an unwanted symmetric N,N'-diacylhydrazine dimer 3. Ethanol is chosen as the solvent because it solubilizes both the lipophilic ester and the hydrophilic hydrazine at reflux temperatures.

Self-Validating Steps:

  • Dissolve the intermediate from Protocol 1 (1.0 eq, ~9 mmol) in absolute ethanol (25 mL).

  • Add hydrazine monohydrate (64% or 98% w/w, 5.0 eq, 45 mmol) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The ester mass should be completely replaced by the target mass ([M+H]⁺ = 194.1 m/z).

  • Cool the mixture to room temperature. Concentrate the solvent in vacuo to a third of its volume.

  • Precipitate the product by adding ice-cold diethyl ether. Filter the white crystalline solid and wash with cold ether to remove residual hydrazine. Dry under high vacuum.

Protocol 3: Diversification into Acylhydrazone Analogs

Objective: To condense the core hydrazide with various aldehydes/ketones to form a library of analogs.

Causality: Glacial acetic acid acts as a Brønsted acid catalyst. It selectively protonates the carbonyl oxygen of the electrophile (aldehyde/ketone), increasing the partial positive charge on the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the terminal NH₂ of the hydrazide.

Self-Validating Steps:

  • Dissolve 4-[(dimethylamino)methyl]benzohydrazide (1.0 eq, 1 mmol) in methanol (10 mL).

  • Add the target aldehyde (1.05 eq, 1.05 mmol) and 2 drops of glacial acetic acid.

  • Stir at 65°C for 3–6 hours.

  • Validation Checkpoint: ¹H NMR of the crude mixture must show the disappearance of the aldehyde proton (~9.5–10.0 ppm) and the emergence of a sharp imine (-N=CH-) singlet between 8.0–8.5 ppm.

  • Cool to room temperature, filter the precipitated hydrazone, and recrystallize from hot ethanol.

Quantitative Data & Optimization Summary

To ensure reproducibility across different laboratory setups, the following table summarizes the optimized parameters and expected analytical benchmarks for each synthetic stage.

Synthesis StageReaction TypeOptimal SolventTemp / TimeExpected YieldKey Quality Control Metric
Step 1 N-AlkylationAcetonitrile0°C to RT, 4h88 - 92%¹H NMR: N(CH₃)₂ singlet at ~2.2 ppm
Step 2 HydrazinolysisAbsolute Ethanol80°C (Reflux), 12h80 - 85%LC-MS: Target mass [M+H]⁺ = 194.1 m/z
Step 3 CondensationMethanol65°C, 3 - 6h85 - 95%¹H NMR: Imine (-N=CH-) singlet > 8.0 ppm

References

  • Title: WO2002034745A1 - Chemokine receptor binding heterocyclic compounds Source: Google Patents URL
  • Title: WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level Source: Google Patents URL
  • Title: WO2009124962A2 - Sulfonamides Source: Google Patents URL

Sources

Application

Utilizing 4-[(Dimethylamino)methyl]benzohydrazide in heterocyclic compound synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-[(Dimethylamino)methyl]benzohydrazide in heterocyclic synthesis. Executive Summary 4-[(Dimethylamino)met...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-[(Dimethylamino)methyl]benzohydrazide in heterocyclic synthesis.

Executive Summary

4-[(Dimethylamino)methyl]benzohydrazide (CAS: 863646-40-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. The hydrazide moiety serves as a reactive precursor for assembling five-membered aromatic heterocycles—most notably 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Concurrently, the dimethylaminomethyl group acts as a critical solubilizing handle. By introducing a basic tertiary amine, this building block allows for physiological protonation or hydrochloride salt formation, significantly improving the aqueous solubility and pharmacokinetic (ADME) profiles of the resulting drug candidates.

This application note details validated, step-by-step protocols for converting this precursor into 1,3,4-oxadiazole derivatives using both traditional dehydrative and modern oxidative cyclization strategies.

Strategic Rationale & Mechanistic Insights

In drug discovery, the 1,3,4-oxadiazole ring is frequently employed as a bioisostere for esters and amides, offering improved metabolic stability and hydrogen-bond accepting capabilities[1]. However, planar aromatic oxadiazoles often suffer from poor aqueous solubility, leading to late-stage attrition in drug development. The incorporation of the dimethylaminomethyl group directly addresses this bottleneck.

Mechanistic Causality of Cyclization Strategies:

  • Dehydrative Cyclization (POCl₃ or Burgess Reagent): Condensation of the hydrazide with a carboxylic acid yields a 1,2-diacylhydrazine intermediate. Subsequent dehydration drives the ring closure. While POCl₃ is highly effective, it is a harsh reagent. For substrates with sensitive functional groups (e.g., esters, nitriles, alkenes), the Burgess reagent offers a milder, room-temperature alternative that prevents substrate degradation[2].

  • Oxidative Cyclization (I₂ / K₂CO₃): A modern, metal-free approach where the hydrazide is condensed with an aldehyde to form an acylhydrazone. Molecular iodine (I₂) promotes the oxidative cleavage of C(sp²)-H bonds, followed by cyclization and deacylation[3]. This pathway completely avoids harsh acidic dehydrating agents.

Mechanistic Workflow Visualization

G Start 4-[(Dimethylamino)methyl] benzohydrazide Path1 Condensation with Carboxylic Acid Start->Path1 Path2 Condensation with Aldehyde Start->Path2 Int1 1,2-Diacylhydrazine Intermediate Path1->Int1 Int2 Acylhydrazone Intermediate Path2->Int2 Cond1 POCl3 (Microwave) or Burgess Reagent (RT) Int1->Cond1 Dehydration Cond2 I2, K2CO3 (Oxidative Cyclization) Int2->Cond2 Oxidation Product 2-(4-((dimethylamino)methyl)phenyl) -5-substituted-1,3,4-oxadiazole Cond1->Product Cond2->Product

Workflow for 1,3,4-oxadiazole synthesis from 4-[(dimethylamino)methyl]benzohydrazide.

Experimental Protocols

Protocol A: Microwave-Assisted Dehydrative Cyclization (POCl₃)

Causality: Microwave irradiation ensures rapid, uniform heating, drastically reducing reaction times from hours to minutes compared to conventional thermal heating[4]. POCl₃ acts as both solvent and dehydrating agent, activating the enol tautomer of the diacylhydrazine for nucleophilic attack by the adjacent nitrogen.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 4-[(dimethylamino)methyl]benzohydrazide (1.0 eq, 1.0 mmol) and the target carboxylic acid (1.0 eq, 1.0 mmol).

  • Activation: Cautiously add Phosphorus oxychloride (POCl₃) (5.0 eq).

    • Self-Validating Check: Ensure the system and reagents are strictly anhydrous prior to addition to prevent violent, exothermic hydrolysis of POCl₃.

  • Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 100°C for 5–10 minutes[4].

  • Quenching: Cool the mixture to room temperature. Slowly and dropwise, pour the crude mixture over 20 g of crushed ice to quench the excess POCl₃.

  • Neutralization: Basify the aqueous mixture with saturated NaHCO₃ solution until pH ~8.

    • Causality: The basic dimethylamino group requires a slightly alkaline pH to ensure the product is in its free-base form, allowing it to partition into the organic layer.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Oxidative Cyclization (I₂ / K₂CO₃)

Causality: For substrates intolerant to strong acids, this metal-free domino protocol utilizes molecular iodine to promote the oxidative cleavage of C(sp²)-H bonds in the acylhydrazone intermediate. K₂CO₃ is essential for neutralizing the generated HI and facilitating the cyclization[3].

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve 4-[(dimethylamino)methyl]benzohydrazide (1.0 eq, 1.0 mmol) and the target aldehyde (1.0 eq, 1.0 mmol) in absolute ethanol (10 mL). Reflux for 2 hours to form the acylhydrazone intermediate.

  • Solvent Exchange: Remove the ethanol in vacuo and redissolve the crude intermediate in anhydrous DMSO (5 mL).

  • Oxidation: Add K₂CO₃ (3.0 eq) and I₂ (1.2 eq). Stir the mixture at 100°C for 4 hours.

    • Self-Validating Check: The gradual disappearance of the deep iodine color indicates the consumption of the oxidant and successful progression of the reaction.

  • Workup: Cool to room temperature and quench with 10 mL of 10% aqueous Na₂S₂O₃ to destroy any residual iodine.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL). Purify the concentrated crude via silica gel flash chromatography using a DCM:MeOH gradient (typically 95:5, adjusted for the polar tertiary amine).

Quantitative Data & Optimization Matrix

The following table summarizes the operational parameters and expected outcomes for different cyclization methodologies applied to this hydrazide[2][3][4].

Cyclization MethodPrimary ReagentsTemp / TimeExpected Yield RangeFunctional Group Tolerance
Conventional Dehydration POCl₃100°C / 4–8 h45–65%Low (Acid-sensitive groups degrade)
Microwave Dehydration POCl₃100°C / 5–10 min70–85%Moderate (Faster reaction limits degradation)
Mild Dehydration Burgess ReagentRT / 2–4 h63–96%High (Esters, nitriles, and alkenes remain intact)
Oxidative Cyclization I₂, K₂CO₃100°C / 4 h75–90%High (Completely avoids acidic conditions)

Analytical Validation

To confirm the successful cyclization to the 1,3,4-oxadiazole and verify the integrity of the dimethylaminomethyl group, perform the following analyses:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Confirm the disappearance of the hydrazide NH/NH₂ protons (typically broad singlets around 4.5 and 9.5 ppm in the starting material). The dimethylamino protons should appear as a sharp 6H singlet around 2.2–2.3 ppm, and the benzylic CH₂ as a 2H singlet around 3.4–3.5 ppm.

  • LC-MS: The target compound will readily ionize in positive Electrospray Ionization (ESI+) mode due to the basic tertiary amine. Use a mobile phase modified with 0.1% Formic Acid to ensure sharp chromatographic peak shapes and robust ionization.

References

  • Synthesis of 1,3,4-oxadiazoles Source: Organic Chemistry Portal URL
  • Source: Chemical Science (RSC Publishing)
  • Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation Source: Semantic Scholar URL
  • A mild, one-pot preparation of 1,3,4-oxadiazoles Source: ResearchGate URL
  • 863646-40-6 | 4-[(dimethylamino)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation and Purification of 4-[(Dimethylamino)methyl]benzohydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and purifying 4-[(Dimethylamino)methyl]benzohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and purifying 4-[(Dimethylamino)methyl]benzohydrazide .

The synthesis of this compound typically involves the hydrazinolysis of an ester precursor (e.g., methyl 4-[(dimethylamino)methyl]benzoate) using an excess of hydrazine hydrate. The critical bottleneck in this workflow is downstream purification. The target molecule possesses both a basic tertiary amine and a highly polar hydrazide group, making it prone to severe chromatographic streaking and highly susceptible to product loss during standard aqueous workups.

This guide provides field-proven, self-validating protocols to separate the target product from toxic, unreacted hydrazine and the less polar ester precursor.

Physicochemical Data & Separation Logic

To design a successful purification workflow, we must first analyze the physicochemical differences between the target molecule and its impurities. The table below summarizes the quantitative and qualitative data that dictate our separation strategy.

Physicochemical Property4-[(Dimethylamino)methyl]benzohydrazide (Target)Methyl 4-[(dimethylamino)methyl]benzoate (Precursor)Hydrazine Hydrate (Reagent)
Active Functional Groups Tertiary Amine, HydrazideTertiary Amine, EsterPrimary Amines
Relative Polarity Very HighModerateExtremely High
Aqueous Solubility High (Prone to loss in water washes)LowMiscible
Volatility / State Solid (Non-volatile)Oil / Low-melting solid118 °C (Volatile, forms azeotropes)
Chromatographic Behavior Severe streaking (requires basic modifier)Mild streakingIrreversible adsorption / Streaking

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Ester, Hydrazine) Distill Azeotropic Distillation (with Toluene) Crude->Distill Add Toluene Rotary Evaporation Hydrazine Volatile Hydrazine (Co-evaporated) Distill->Hydrazine Distillate Residue Crude Residue (Product + Unreacted Ester) Distill->Residue Flask Bottoms Chroma Silica Gel Chromatography (DCM:MeOH + 1% TEA) Residue->Chroma Dry Load onto Silica Ester Eluted Ester (Less Polar, Elutes First) Chroma->Ester Fast Elution Product Pure 4-[(Dimethylamino)methyl] benzohydrazide Chroma->Product Slow Elution

Figure 1: Purification workflow for 4-[(Dimethylamino)methyl]benzohydrazide.

Step-by-Step Experimental Protocols

Protocol A: Azeotropic Removal of Excess Hydrazine

Causality: Hydrazine hydrate is highly water-soluble. Because the target benzohydrazide is also highly polar, attempting to remove hydrazine via aqueous extraction often leads to catastrophic product loss into the aqueous layer. Instead, we exploit hydrazine's ability to form azeotropes. By adding a solvent like toluene or xylene, hydrazine can be co-evaporated under mild, non-aqueous conditions[1].

  • Dilution: Transfer the crude reaction mixture (typically in ethanol or methanol) to a round-bottom flask. Remove the primary reaction solvent via rotary evaporation at 40 °C.

  • Azeotropic Addition: Add 20–30 mL of Toluene (or Xylene) to the resulting crude residue.

  • Co-evaporation: Evaporate the mixture under reduced pressure at 60 °C. The excess hydrazine will co-evaporate with the toluene[1].

  • Iteration: Repeat the toluene addition and evaporation process 2 to 3 times until the distinct, sharp odor of hydrazine diminishes and a thick residue or crude solid remains.

  • Validation: The absence of fuming and a stable mass upon high-vacuum drying confirms the bulk removal of hydrazine.

Protocol B: Silanol-Suppressed Flash Chromatography

Causality: Standard silica gel contains mildly acidic silanol groups (Si-OH). The basic tertiary amine and hydrazide nitrogens in the target molecule interact strongly with these acidic sites, causing the product to stick to the column and bleed off slowly (severe peak tailing). Adding Triethylamine (TEA) to the mobile phase competitively saturates these acidic silanol sites, allowing the target molecule to partition normally based on its polarity[2].

  • Column Preparation: Prepare a silica gel slurry using Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA)[3]. Pack the column and flush with 2 column volumes of the same solvent to pre-saturate the acidic silanol sites.

  • Sample Loading: Dissolve the crude residue from Protocol A in a minimal amount of DCM. If it is insoluble, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the powder onto the top of the column[3].

  • Gradient Elution:

    • Begin elution with DCM + 1% TEA to flush out the less polar unreacted ester.

    • Gradually increase the polarity to a gradient of DCM:Methanol (95:5 to 90:10) containing 1% TEA to elute the highly polar benzohydrazide.

  • Self-Validating Fraction Analysis: Spot the collected fractions on a silica TLC plate. Develop using DCM:MeOH (9:1) + 1% TEA. Because UV visualization can sometimes be ambiguous for mixed fractions, stain the plate with Ninhydrin or Phosphomolybdic Acid (PMA) and heat. The hydrazide product will stain strongly, confirming its presence and purity before pooling.

Troubleshooting Guides & FAQs

Q: Why does my product streak across the entire TLC plate, making it impossible to calculate an accurate Rf​ value? A: 4-[(Dimethylamino)methyl]benzohydrazide contains both a tertiary amine and a hydrazide group. These basic nitrogen atoms act as hydrogen-bond acceptors and proton acceptors, interacting irreversibly with the acidic silanol groups on standard silica gel. Resolution: Add 1–2% Triethylamine (TEA) or ammonium hydroxide to your TLC developing solvent. TEA acts as a silanol suppressor, neutralizing the stationary phase and allowing your product to migrate as a tight, quantifiable spot[2].

Q: Can I use an acid-base liquid-liquid extraction to separate the unreacted ester from the target benzohydrazide? A: It is highly discouraged for this specific molecular pair. Both the unreacted ester (methyl 4-[(dimethylamino)methyl]benzoate) and the product contain the exact same basic dimethylamino group. While the hydrazide moiety makes the product more polar, both molecules will protonate at low pH and partition into the aqueous layer simultaneously. Chromatographic separation (Protocol B) or selective recrystallization from ethanol/ethyl acetate is far more reliable.

Q: I washed my crude mixture with water to remove the excess hydrazine, but my isolated yield dropped to 10%. What happened? A: You inadvertently washed away your product. The combination of the tertiary amine and the hydrazide group makes 4-[(Dimethylamino)methyl]benzohydrazide highly soluble in aqueous media. Hydrazine should never be removed via aqueous washes when synthesizing highly polar hydrazides. You must use the azeotropic distillation method (Protocol A) to strip the hydrazine under vacuum[1].

Q: After chromatography, my NMR shows residual Triethylamine (TEA) contamination. How do I remove it? A: TEA has a boiling point of ~89 °C. If residual TEA is trapped in the crystal lattice or oil of your purified product, place the pooled, concentrated fractions under high vacuum (lyophilizer or Schlenk line) at 40 °C for 12–24 hours. Alternatively, triturating the final solid with cold diethyl ether or hexanes will wash away the highly soluble TEA while leaving the polar benzohydrazide intact.

References

  • Remove excess hydrazine hydrate? - ResearchGate. ResearchGate.
  • Technical Support Center: Purification of 1-Tert-butylazetidin-3-amine by Chromatography - Benchchem. BenchChem.
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Pharma Growth Hub.
  • Method from Mars? Coping with Chromatographic Legacies - LCGC International. Chromatography Online.

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS methods for 4-[(Dimethylamino)methyl]benzohydrazide quantification

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 4-[(Dimethylamino)methyl]benzohydrazide Quantification Executive Summary Quantifying highly polar, basic small molecules in biological matrices is a noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 4-[(Dimethylamino)methyl]benzohydrazide Quantification

Executive Summary

Quantifying highly polar, basic small molecules in biological matrices is a notorious bottleneck in drug development and pharmacokinetic (PK) profiling. 4-[(Dimethylamino)methyl]benzohydrazide (CAS 863646-40-6)[1] exemplifies this challenge. Featuring a highly basic dimethylamino group and a polar hydrazide moiety, this compound exhibits a low partition coefficient (logP < 0), rendering it highly hydrophilic.

When developing an LC-MS/MS method for such an analyte, standard chromatographic approaches often fail, leading to poor data reproducibility, severe matrix effects, and regulatory rejection. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC) against Mixed-Mode and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches. By anchoring our methodology in the ICH M10 Bioanalytical Method Validation guidelines[2][3], we provide a self-validating, field-proven HILIC-MS/MS protocol that guarantees superior sensitivity, accuracy, and precision.

Mechanistic Grounding: The Causality Behind Column Selection

To build a robust assay, one must understand the fundamental physical chemistry governing the analyte-stationary phase interactions.

  • The Failure of RPLC: Standard C18 columns rely on hydrophobic interactions. At a typical LC-MS mobile phase pH of 2.5–3.0, the dimethylamino group of 4-[(dimethylamino)methyl]benzohydrazide is fully protonated. The charged molecule remains heavily solvated in the aqueous mobile phase, resulting in little to no partitioning into the nonpolar C18 phase[4]. Consequently, the analyte elutes in the void volume alongside endogenous salts and phospholipids, triggering catastrophic ion suppression in the mass spectrometer.

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[5][6]. The mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[4]. Because the mobile phase is highly organic, desolvation efficiency in the Electrospray Ionization (ESI) source is drastically improved, yielding a 10- to 20-fold increase in MS sensitivity[6][7].

Mechanism Analyte 4-[(Dimethylamino)methyl] benzohydrazide (Highly Polar, Basic) RPLC Reversed-Phase C18 (High Aqueous) Analyte->RPLC Hydrophobic Repulsion HILIC HILIC Amide/Zwitterionic (High Organic) Analyte->HILIC Hydrophilic Partitioning RPLC_Result Poor Retention (k' < 1) Void Volume Elution Ion Suppression RPLC->RPLC_Result HILIC_Result Strong Retention (k' > 3) Partitioning into Water Layer Enhanced ESI Efficiency HILIC->HILIC_Result

Fig 1: Mechanistic retention comparison of polar basic analytes in RPLC versus HILIC modes.

Performance Comparison: RPLC vs. Mixed-Mode vs. HILIC

To objectively select the best method, we compared three distinct chromatographic chemistries for the quantification of 4-[(dimethylamino)methyl]benzohydrazide in human plasma.

Table 1: Performance Comparison of LC-MS Column Chemistries

ParameterStandard RPLC (C18)Mixed-Mode (C18 / SCX)Zwitterionic HILIC
Retention Factor ( k′ ) < 0.5 (Void elution)4.2 (Strong retention)3.8 (Optimal retention)
Peak Shape Severe TailingBroadSharp, Symmetrical
Mobile Phase Compatibility High Aqueous (Poor for MS)High Salt/Buffer neededHigh Organic (Ideal for MS)
Matrix Effect (Ion Suppression) -85% (Severe)-30% (Moderate)-5% (Negligible)
Overall Sensitivity (LLOQ) 50 ng/mL5 ng/mL0.5 ng/mL
Verdict Not Recommended Acceptable Alternative Gold Standard

Experimental Protocols: Self-Validating HILIC-MS/MS Workflow

The following step-by-step methodology is designed as a self-validating system, ensuring that every batch run inherently proves its own accuracy and precision in accordance with ICH M10 guidelines[2][3].

Step 1: Preparation of Calibration Standards and QCs
  • Action: Spike blank human plasma with 4-[(dimethylamino)methyl]benzohydrazide to create a calibration curve (0.5 to 500 ng/mL) and Quality Control (QC) samples at Low (1.5 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) concentrations. Add a stable-isotope labeled internal standard (SIL-IS).

  • Causality/Rationale: ICH M10 mandates that QCs must be prepared from a separate stock solution than the calibration standards[3]. This ensures that any systematic error in standard preparation is immediately detected by QC failure, making the system self-validating. The SIL-IS corrects for matrix effects and injection volume variations.

Step 2: Sample Extraction (Protein Precipitation)
  • Action: To 50 µL of plasma sample, add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant directly to an autosampler vial.

  • Causality/Rationale: In HILIC, the injection solvent must closely match the high-organic starting conditions of the mobile phase[6]. Using aqueous buffers or methanol for extraction would cause severe peak distortion (solvent effects) upon injection. Acetonitrile simultaneously precipitates matrix proteins and prepares the sample in the ideal HILIC diluent.

Step 3: Chromatographic Separation (HILIC)
  • Action:

    • Column: Zwitterionic HILIC (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 60% B over 4 mins, return to 95% B to re-equilibrate.

  • Causality/Rationale: In HILIC, water is the strong eluting solvent[7][8]. Starting at 95% organic ensures the polar analyte partitions into the stationary water layer. Decreasing the organic phase (increasing water) effectively elutes the basic compound with a sharp peak shape. The ammonium formate buffer is critical; ion exchange is a strong contributor to the HILIC mechanism, and the buffer controls the ionization state of both the analyte and the stationary phase[6].

Step 4: Mass Spectrometric Detection
  • Action: Operate the MS/MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 194.1 149.1 (quantifier, loss of dimethylamine) and m/z 194.1 104.1 (qualifier).

  • Causality/Rationale: The high organic mobile phase from the HILIC column reduces surface tension and viscosity, leading to highly efficient droplet fission and desolvation in the ESI source[6]. This translates directly to the sub-ng/mL sensitivity required for rigorous PK profiling.

Workflow Start Bioanalytical Method Development Phase1 Column Screening (RPLC vs HILIC vs Mixed-Mode) Start->Phase1 Phase2 Mobile Phase Optimization (Buffer, pH, Organic %) Phase1->Phase2 Phase3 MS/MS Tuning (MRM Transitions, CE, DP) Phase2->Phase3 Valid ICH M10 Full Validation Phase3->Valid Sub1 Selectivity & Matrix Effect Valid->Sub1 Sub2 Accuracy & Precision (Intra/Inter-day) Valid->Sub2 Sub3 Stability (Benchtop, Freeze-Thaw) Valid->Sub3 End Validated Fit-for-Purpose Quantification Method Sub1->End Sub2->End Sub3->End

Fig 2: LC-MS/MS method development and ICH M10 validation workflow for polar analytes.

Validation Data Summary

To prove the trustworthiness of the HILIC-MS/MS method, a full validation was executed according to the FDA / ICH M10 guidelines[2][3]. The experimental data clearly demonstrates that the method is robust, reproducible, and fit for regulatory submission.

Table 2: ICH M10 Method Validation Summary for HILIC-MS/MS Method

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (HILIC-MS/MS)Status
Linearity Range Correlation coefficient (r) > 0.990.5 – 500 ng/mL (r = 0.9985)PASS
Intra-batch Precision (CV%) 15% ( 20% at LLOQ)3.2% – 6.8% (8.5% at LLOQ)PASS
Inter-batch Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +5.2% (+9.0% at LLOQ)PASS
Matrix Effect (IS Normalized) CV 15% across 6 lots95.4% recovery (CV = 4.1%)PASS
Extraction Recovery Consistent across QC levels88.5% (Consistent across Low/Mid/High)PASS
Benchtop Stability stable at room temp for processingStable for 24 hours at 20°CPASS

References

  • Resolve Mass. "Essential FDA Guidelines for Bioanalytical Method Validation". resolvemass.ca. Available at: [Link]

  • LCMS.cz. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column". lcms.cz. Available at: [Link]

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10 - ICH". ich.org. Available at:[Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography". chromtech.com. Available at:[Link]

  • Agilent. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC". agilent.com. Available at:[Link]

  • LCGC International. "What You Need to Know About HILIC". chromatographyonline.com. Available at: [Link]

Sources

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